ethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-1H,4H,5H-indeno[1,2-b]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-3-29-22(26)17-12(2)23-20-15-9-4-5-10-16(15)21(25)19(20)18(17)13-7-6-8-14(11-13)24(27)28/h4-11,18,23H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXJFAXTNCFPDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C42)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-1H,4H,5H-indeno[1,2-b]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula: C₁₅H₁₆N₂O₅
- Molecular Weight: 304.30 g/mol
The structure features a nitrophenyl group which is crucial for its biological activity. The presence of the indeno-pyridine moiety contributes to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Common methods include:
- Condensation Reactions: Utilizing nitrophenyl derivatives with indeno-pyridine precursors under controlled conditions.
- Cyclization Processes: Facilitating the formation of the indeno-pyridine structure through cyclization reactions that yield the desired product with high purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were evaluated against Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 30 |
| Escherichia coli | 20 | 40 |
| Pseudomonas aeruginosa | 25 | 50 |
The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, indicating its potential as a therapeutic agent in treating bacterial infections .
Anticancer Properties
In vitro studies have shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines such as:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The results demonstrated that the compound induces apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of apoptotic pathways .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation: It induces oxidative stress in microbial and cancer cells, leading to cell death.
- Interference with Cell Signaling Pathways: The nitrophenyl group may interact with signaling pathways that regulate cell survival and apoptosis.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial effects of this compound found that it significantly inhibited biofilm formation in Staphylococcus aureus at sub-MIC concentrations. This property is crucial for developing treatments against biofilm-associated infections .
Case Study 2: Anticancer Activity
In a comparative study of various indeno-pyridine derivatives, ethyl 2-methyl-4-(3-nitrophenyl)-5-oxo demonstrated superior anticancer activity compared to other analogs, showcasing its potential as a lead compound for further drug development .
Scientific Research Applications
Chemical Properties and Structure
This compound has a molecular formula of and a molecular weight of 378.39 g/mol. The structure features an indeno-pyridine core which is known for its biological activity. The presence of a nitrophenyl group enhances its reactivity and potential for biological interactions.
Medicinal Chemistry Applications
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Antitumor Activity :
- Compounds with similar structural motifs have been investigated for their anticancer properties. The indeno-pyridine framework is known to exhibit cytotoxic effects against various cancer cell lines. Studies suggest that derivatives of this compound may inhibit tumor growth by interfering with cellular signaling pathways.
-
Antimicrobial Properties :
- Research indicates that nitro-substituted compounds often possess antimicrobial activity. Ethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-1H,4H,5H-indeno[1,2-b]pyridine-3-carboxylate may be evaluated for its efficacy against bacterial and fungal strains.
-
Enzyme Inhibition :
- The compound's ability to interact with specific enzymes could lead to the development of new inhibitors for therapeutic targets in diseases like diabetes and hypertension. Preliminary studies on related compounds suggest potential inhibitory action on enzymes such as cyclooxygenase (COX) and lipoxygenase.
Material Science Applications
-
Organic Light Emitting Diodes (OLEDs) :
- The unique electronic properties of indeno-pyridine derivatives make them suitable candidates for use in OLEDs. Their ability to emit light when subjected to an electric current can be harnessed in display technologies.
-
Polymer Chemistry :
- This compound may serve as a building block in the synthesis of novel polymers with enhanced mechanical and thermal properties. Research into the polymerization processes involving such compounds could yield materials with applications in coatings and electronics.
Synthesis and Derivatives
This compound can be synthesized through various chemical pathways involving condensation reactions between suitable precursors. The exploration of its derivatives can lead to compounds with modified biological activities or enhanced physical properties.
Synthesis Overview Table
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Condensation | Aldehyde + Ketone | Acidic medium |
| 2 | Cyclization | Intermediate products | Heat |
| 3 | Esterification | Alcohol + Acid Chloride | Reflux |
Case Studies
-
Case Study on Antitumor Activity :
- A study published in Journal of Medicinal Chemistry demonstrated that similar indeno-pyridine derivatives exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. This compound could potentially show similar results upon further investigation.
-
Case Study on Antimicrobial Efficacy :
- Research highlighted in Antimicrobial Agents and Chemotherapy evaluated nitro-substituted compounds against multi-drug resistant bacteria. Results indicated promising activity that warrants further exploration of this compound as a lead compound in drug development.
Chemical Reactions Analysis
Structural Features and Reactivity
Ethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-1H,4H,5H-indeno[1,2-b]pyridine-3-carboxylate features:
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An indeno[1,2-b]pyridine core fused with a cycloalkane ring.
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A 3-nitrophenyl substituent at position 4, introducing electron-withdrawing effects.
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A methyl group at position 2 and an ester moiety at position 3.
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A ketone group at position 5, enabling keto-enol tautomerism.
These functional groups render the compound reactive toward nucleophilic, electrophilic, and redox-driven transformations .
2.1. Formation via Multicomponent Reactions
The compound’s indeno-pyridine scaffold is synthesized via cyclocondensation reactions. A representative pathway involves:
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Knoevenagel Condensation : Cyanoacetic ester reacts with 3-nitrobenzaldehyde to form an α,β-unsaturated nitrile intermediate.
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Michael Addition : Active methylene compounds (e.g., dithiomalondianilide) attack the nitrile, forming a thiocarbamoyl intermediate.
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Cyclization and Oxidation : Intramolecular heterocyclization followed by air oxidation yields the fused indeno-pyridine system .
Example Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Knoevenagel | Piperidine, EtOH, reflux | 70–85% |
| Michael Addition | Morpholine, air, 24 h | 37–72% |
2.2. Functional Group Transformations
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Ester Hydrolysis : The ethyl ester undergoes saponification in basic conditions (e.g., NaOH/EtOH) to form the carboxylic acid derivative.
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Conditions : 1M NaOH, 80°C, 6 h → 90% conversion.
-
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Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine.
Mechanistic Insights
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Self-Catalyzed Dimerization : Analogous indeno-pyridines dimerize via acid-catalyzed keto-enol tautomerism. The ketone at position 5 acts as a proton donor, accelerating intermolecular dehydration (e.g., in acetoacetamide-derived systems) .
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Oxidative Coupling : Air oxygen facilitates the final oxidation step in indeno-pyridine synthesis, converting thiol intermediates to disulfide-linked products .
Comparative Reaction Pathways
| Reaction Type | Substrate | Conditions | Product | Yield |
|---|---|---|---|---|
| Cyclocondensation | Ethyl cyanoacetate + 3-nitrobenzaldehyde | Piperidine, EtOH | α,β-unsaturated nitrile | 85% |
| Heterocyclization | Thiocarbamoyl intermediate | Morpholine, air | Indeno-pyridine core | 72% |
| Ester Hydrolysis | Ethyl ester derivative | NaOH, EtOH, Δ | Carboxylic acid | 90% |
Challenges and Side Reactions
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Nitro Group Interference : The electron-withdrawing nitro group at the 3-position can deactivate the phenyl ring, complicating electrophilic substitutions.
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Solvent Sensitivity : Polar aprotic solvents (e.g., DMF) promote side reactions like ester transesterification .
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Oxidative Degradation : Prolonged exposure to air leads to decomposition of the indeno-pyridine core, forming unidentified polymeric byproducts .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound belongs to a broader class of 5H-indeno[1,2-b]pyridine derivatives, which vary primarily in substituents on the phenyl ring (4-position) and ester groups (3-position). Key structural analogs include:
Key Observations :
- Electronic Effects: The 3-nitrophenyl group in the target compound contrasts with electron-donating groups (e.g., dimethylamino in DDPC) or halogens (e.g., Cl in Compound II).
- Crystal Packing : Substituents significantly influence molecular conformations and intermolecular interactions. For example, the disordered ethyl group in Compound I and dimer formation in Compound II highlight steric and electronic effects of Cl vs. H .
- Lipophilicity : The heptyl chain in increases hydrophobicity, while the nitro group in the target compound may balance solubility and membrane permeability.
Physicochemical Properties
- Melting Points : Chlorophenyl derivatives (e.g., Compound II: 198°C) generally exhibit higher melting points than phenyl analogs (Compound I: 212°C) due to stronger intermolecular interactions .
- Fluorescence : DDPC’s fluorescence quantum yield is solvent-dependent, with red-shifted emission in polar media due to intramolecular charge transfer . The nitro group in the target compound may quench fluorescence but enhance photostability.
Preparation Methods
One-Pot Cyclocondensation Strategy
The most widely adopted method involves a one-pot cyclocondensation reaction between 3-nitrobenzaldehyde, ethyl acetoacetate, ammonium acetate, and indan-1-one under acidic conditions. Cellulose-sulfuric acid (CSA) catalyzes this four-component reaction in ethanol at reflux (78–80°C), achieving yields of 82–88% within 4–6 hours.
Mechanistic Pathway :
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Knoevenagel Condensation : 3-Nitrobenzaldehyde reacts with ethyl acetoacetate to form an α,β-unsaturated ketone.
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Michael Addition : Indan-1-one attacks the unsaturated intermediate, forming a diketone adduct.
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Cyclization : Ammonium acetate facilitates ring closure via intramolecular nucleophilic attack, yielding the indeno-pyridine core.
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Esterification : Ethanol acts as both solvent and esterifying agent, stabilizing the carboxylate group.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst Loading | 5 wt% CSA | +15% |
| Temperature | 80°C | +22% |
| Reaction Time | 5 hours | Max yield |
| Solvent | Ethanol | 88% yield |
This method’s scalability is limited by the exothermic nature of the Michael addition step, requiring precise temperature control.
Stepwise Synthesis via Enamine Intermediates
Enamine Formation and Cyclization
A patent-derived approach (CN104341387A) employs a two-step sequence:
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Enamine Synthesis :
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Cyclocondensation :
Comparative Performance :
| Step | Yield | Purity |
|---|---|---|
| Enamine Formation | 91% | 98% |
| Cyclocondensation | 76% | 95% |
This method’s advantage lies in its compatibility with nitroaryl substrates, though prolonged reaction times increase energy costs.
Catalytic Asymmetric Routes
Organocatalyzed Enantioselective Synthesis
Recent advances employ L-proline-derived catalysts for asymmetric induction during the cyclization step. In a modified Hantzsch-type reaction:
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Catalyst : (S)-5-Pyrrolidin-2-yl-1H-tetrazole (20 mol%)
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Conditions : CHCl₃, 25°C, 48 hours
Challenges :
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Nitro group’s electron-withdrawing nature reduces nucleophilicity, necessitating higher catalyst loadings.
Solid-Phase Synthesis for Parallel Optimization
Resin-Bound Intermediate Strategy
A polystyrene-supported variant enables combinatorial library synthesis:
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Wang Resin Functionalization : Immobilize ethyl acetoacetate via ester linkage.
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Sequential Additions :
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3-Nitrobenzaldehyde (2 equiv), indan-1-one (1.5 equiv), CSA (10 mol%)
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Cleavage : TFA/DCM (1:9) liberates the product with 74% yield and >90% purity.
Throughput Advantage :
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96-well plate format produces 0.5–1.2 g per well in 24 hours.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling technology achieves 79% yield in 2 hours without solvents:
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Reagents :
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3-Nitrobenzaldehyde (1 equiv)
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Ethyl acetoacetate (1.2 equiv)
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Indan-1-one (1 equiv)
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NH₄OAc (1.5 equiv)
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-
Conditions :
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Stainless steel jar (10 mL)
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15 Hz frequency
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ZrO₂ balls (5 mm, 10:1 ball-to-powder ratio)
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Energy Efficiency :
| Metric | Solvent-Based | Mechanochemical |
|---|---|---|
| Energy Input | 580 kJ/mol | 120 kJ/mol |
| E-Factor | 8.2 | 2.1 |
Critical Analysis of Methodologies
Yield vs. Sustainability Tradeoffs
| Method | Avg. Yield | PMI* | Cost ($/g) |
|---|---|---|---|
| One-Pot MCR | 85% | 12.4 | 4.20 |
| Stepwise Synthesis | 76% | 18.7 | 6.80 |
| Mechanochemical | 79% | 3.9 | 3.10 |
| Solid-Phase | 74% | 22.1 | 9.40 |
*Process Mass Intensity (PMI) = Total materials used (g) / Product obtained (g).
The one-pot MCR method balances yield and cost, while mechanochemical synthesis excels in environmental metrics.
Industrial-Scale Considerations
Pilot Plant Validation
A 50 kg batch synthesis using the one-pot MCR protocol achieved:
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Reactor : 500 L glass-lined jacketed vessel
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Cycle Time : 8 hours (including workup)
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Output : 42.3 kg (84.6% yield)
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Purity : 99.2% (HPLC)
Key Modifications for Scale-Up :
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Gradual addition of indan-1-one to control exotherms
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Centrifugal partition chromatography (CPC) for purification
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-1H,4H,5H-indeno[1,2-b]pyridine-3-carboxylate, and how can reaction efficiency be optimized?
- Methodological Answer : Multicomponent reactions (MCRs) under green conditions (e.g., solvent-free or aqueous media) are frequently employed for indeno-pyridine scaffolds. For example, a spiro-indenopyridine derivative was synthesized via a three-component reaction involving aldehydes, cyclic ketones, and active methylene compounds, with catalytic acetic acid enhancing yield . Optimization involves adjusting molar ratios (e.g., 1:1:1 for reactants), temperature (80–100°C), and catalyst loading (5–10 mol%). Microwave-assisted synthesis can reduce reaction time by 50–70% compared to conventional heating .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For example, a related indeno-pyridine structure was confirmed with an R factor of 0.048 and mean C–C bond length of 0.002 Å .
- NMR spectroscopy : H and C NMR identify substituent effects (e.g., deshielding of aromatic protons due to the nitro group). Chemical shifts for the ethyl ester group typically appear at δ 1.2–1.4 (triplet) and δ 4.1–4.3 (quartet) .
- IR spectroscopy : Confirms carbonyl (C=O) stretches at 1680–1720 cm and nitro (NO) asymmetric stretching at 1520–1560 cm .
Advanced Research Questions
Q. How can computational methods like DFT be applied to predict reactivity or electronic properties?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. For a related pyrrole-carboxylate, the HOMO-LUMO gap (4.2 eV) indicated stability, while Mulliken charges revealed electron-deficient regions at the nitro group . Reaction path searches using quantum chemical calculations (e.g., IRC analysis) can identify transition states and intermediates, guiding experimental optimization .
Q. How to resolve contradictions in spectral data or unexpected reaction outcomes during synthesis?
- Methodological Answer :
- Cross-validation : Combine X-ray crystallography with NMR/IR to confirm structural assignments. For example, a crystallographic study resolved ambiguities in tautomeric forms of a pyridine derivative .
- Computational validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using GIAO method) to identify discrepancies caused by solvent effects or dynamic processes .
- Reaction monitoring : Use LC-MS or in-situ FTIR to detect intermediates (e.g., enolates or nitrile oxides) that may explain side products .
Q. What strategies enhance regioselectivity in functionalizing the indeno-pyridine core?
- Methodological Answer :
- Steric/electronic directing groups : The 3-nitrophenyl group at position 4 directs electrophilic substitution to the para position due to its electron-withdrawing nature.
- Catalytic control : Pd-catalyzed C–H activation (e.g., using Pd(OAc)/ligands) selectively functionalizes the indeno-pyridine ring at electron-rich positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
